An In-Depth Technical Guide to 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide
An In-Depth Technical Guide to 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic compound 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide, identified by the CAS Number 247592-66-1 [1][2]. This document delineates its chemical identity, a plausible synthetic route with detailed experimental protocol, and a discussion of its potential applications in medicinal chemistry and materials science. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to understand and potentially adapt these methodologies for their specific research needs.
Chemical Identity and Physicochemical Properties
2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide is a multifaceted organic molecule featuring an acetamide linkage, an ether, and a reactive aldehyde functional group. This unique combination of moieties suggests its potential as a versatile intermediate in the synthesis of more complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery.
| Property | Value | Source |
| CAS Number | 247592-66-1 | Arctom[1], BLDpharm[2] |
| Molecular Formula | C18H19NO4 | Calculated |
| Molecular Weight | 313.35 g/mol | Calculated |
| IUPAC Name | 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide | N/A |
| Synonyms | 2-(2-Ethoxy-4-formylphenoxy)-N-(m-tolyl)acetamide | BLDpharm[2] |
Synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide
The synthesis of the title compound can be logically approached through a two-step process, beginning with the preparation of an N-substituted chloroacetamide, followed by a Williamson ether synthesis with a suitably substituted phenol. This method is a common and reliable strategy for the formation of the ether linkage present in the target molecule.
Synthetic Workflow
The overall synthetic strategy is depicted below:
Caption: Synthetic workflow for 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of related acetamide derivatives.
Step 1: Synthesis of 2-chloro-N-(3-methylphenyl)acetamide
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve m-toluidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
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Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution of m-toluidine over a period of 30 minutes. The addition is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Isolation: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-(3-methylphenyl)acetamide. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide
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Reaction Setup: To a solution of 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base like potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
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Addition of the Intermediate: Add the crude 2-chloro-N-(3-methylphenyl)acetamide (1 equivalent) from Step 1 to the reaction mixture.
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Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The crude product may precipitate out of the solution. Collect the solid by filtration. If no solid forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide.
Potential Applications and Areas for Further Research
While specific applications for 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide are not extensively documented in publicly available literature, its structural motifs suggest several promising avenues for investigation, particularly in medicinal chemistry.
Intermediate for Heterocyclic Synthesis
The presence of the formyl (aldehyde) group makes this compound a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The aldehyde can undergo condensation reactions with various nucleophiles to form Schiff bases, which can then be further cyclized. For instance, reaction with thiosemicarbazide could lead to thiosemicarbazones, which are precursors to various five- and six-membered sulfur and nitrogen-containing heterocycles. Similarly, Knoevenagel condensation with active methylene compounds can be employed to generate diverse molecular scaffolds.
Potential Biological Activities
Many acetamide derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of the title compound, with its ethoxy and formylphenoxy moieties, could modulate these activities. It is plausible that this compound or its derivatives could be explored for:
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Antimicrobial Activity: The core structure could be a scaffold for the development of new antibacterial or antifungal agents.
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Anticancer Activity: The acetamide linkage is present in several known anticancer agents. The reactivity of the aldehyde could be exploited to conjugate this molecule to other pharmacophores or targeting moieties.
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Enzyme Inhibition: The molecule could be investigated as a potential inhibitor of various enzymes, where the different functional groups can interact with the active site.
The following diagram illustrates the potential derivatization pathways for exploring biological activities:
Caption: Potential derivatization pathways of the title compound.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide is a compound with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is achievable through standard organic chemistry transformations. The presence of a reactive aldehyde group opens up numerous possibilities for derivatization and the creation of novel molecular entities with potentially valuable biological activities. Further research into the properties and applications of this compound is warranted.
References
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Arctom. 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide. [Link]
